Chikv-IN-2
Overview
Description
CHIKV-IN-2 is a small-molecule inhibitor specifically designed to target the non-structural protein 2 (nsP2) protease of the Chikungunya virus. The Chikungunya virus is a mosquito-borne alphavirus that causes Chikungunya fever, characterized by acute febrile illness and severe joint pain. The development of this compound is part of ongoing efforts to find effective antiviral treatments for Chikungunya virus infections, as there are currently no licensed vaccines or specific antiviral drugs available .
Preparation Methods
The synthesis of CHIKV-IN-2 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Scaffold: The core scaffold of this compound is often based on a benzofuran or pyrrolopyridine structure. This involves cyclization reactions under controlled conditions.
Functional Group Introduction: Various functional groups, such as thiazol-carboxamide, are introduced to the core scaffold through substitution reactions. These reactions are carried out under specific conditions to ensure high yield and purity.
Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Chemical Reactions Analysis
CHIKV-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of this compound. Reagents like alkyl halides and nucleophiles are used under controlled conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of specific functional groups
Scientific Research Applications
CHIKV-IN-2 has several scientific research applications, including:
Virology: It is used to study the inhibition of Chikungunya virus replication and to understand the virus’s life cycle.
Drug Development: this compound serves as a lead compound in the development of antiviral drugs targeting the Chikungunya virus.
Molecular Biology: Researchers use this compound to investigate the molecular mechanisms of viral protease inhibition and to identify potential drug targets.
Medicinal Chemistry: The compound is studied for its structure-activity relationship (SAR) to optimize its antiviral properties
Mechanism of Action
CHIKV-IN-2 exerts its effects by inhibiting the nsP2 protease of the Chikungunya virus. The nsP2 protease is essential for viral replication, as it processes the viral polyprotein into functional non-structural proteins. This compound binds to the active site of the nsP2 protease, preventing it from cleaving the polyprotein and thereby inhibiting viral replication. This inhibition disrupts the viral life cycle and reduces viral load in infected cells .
Comparison with Similar Compounds
CHIKV-IN-2 is compared with other similar compounds, such as:
CND0335, CND0364, CND0366, CND0415: These compounds also target the nsP2 protease but have different core scaffolds and functional groups.
Pyrrolopyridine Derivatives: Compounds like CND0545 share a similar core structure but differ in their functional groups and inhibitory potency.
Thiazol-Carboxamide Derivatives: Compounds like CND3514 have a similar mechanism of action but vary in their chemical structure and efficacy
This compound is unique due to its specific binding affinity and inhibitory potency against the nsP2 protease, making it a promising candidate for further drug development .
Properties
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,15-24)18-9-11-19(12-10-18)25-22(26)20-13-16-7-5-4-6-8-17(16)14-21(20)27-3/h9-14H,4-8H2,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOHPFHXTKBTTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2=C(C=C3CCCCCC3=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.